(E)-2-(4-nitrophenyl)-3-pyridin-2-ylprop-2-enenitrile
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Overview
Description
(E)-2-(4-nitrophenyl)-3-pyridin-2-ylprop-2-enenitrile is an organic compound with the molecular formula C14H9N3O2 It is characterized by the presence of a nitrophenyl group, a pyridinyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-nitrophenyl)-3-pyridin-2-ylprop-2-enenitrile typically involves the condensation of 4-nitrobenzaldehyde with 2-pyridineacetonitrile in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-nitrophenyl)-3-pyridin-2-ylprop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form amides or carboxylic acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as ammonia (NH3) or water (H2O) can be used under acidic or basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Amides or carboxylic acids.
Scientific Research Applications
(E)-2-(4-nitrophenyl)-3-pyridin-2-ylprop-2-enenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of (E)-2-(4-nitrophenyl)-3-pyridin-2-ylprop-2-enenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can undergo redox reactions, while the pyridinyl group can participate in coordination with metal ions, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(4-nitrophenyl)-1-(pyridin-3-yl)prop-2-en-1-one
- (E)-3-(4-nitrophenyl)-2-phenylacrylonitrile
Uniqueness
(E)-2-(4-nitrophenyl)-3-pyridin-2-ylprop-2-enenitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(E)-2-(4-nitrophenyl)-3-pyridin-2-ylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O2/c15-10-12(9-13-3-1-2-8-16-13)11-4-6-14(7-5-11)17(18)19/h1-9H/b12-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SENIVDFQJLMTFW-XFXZXTDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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